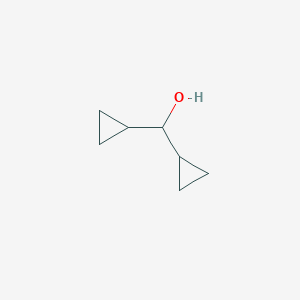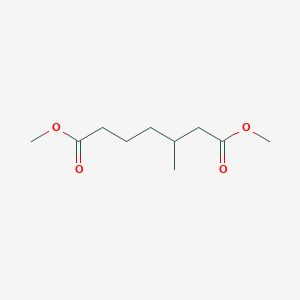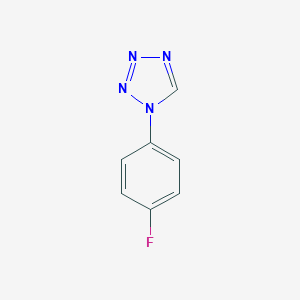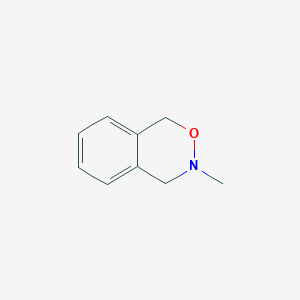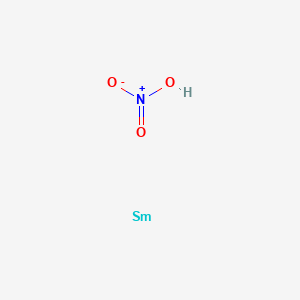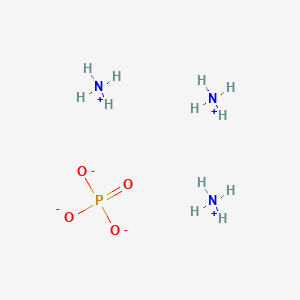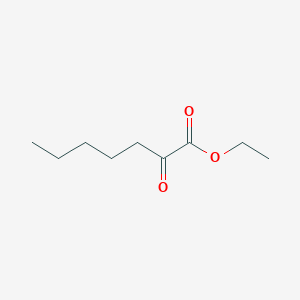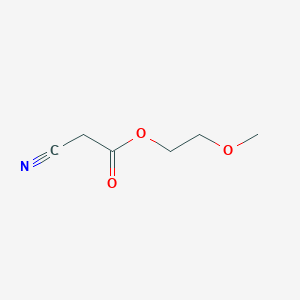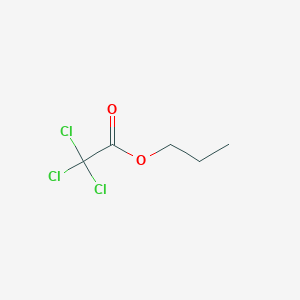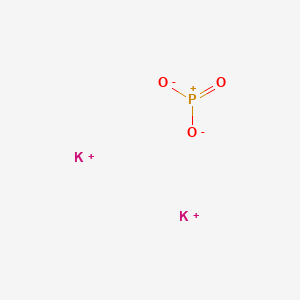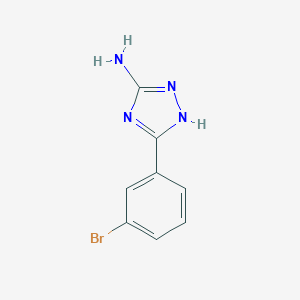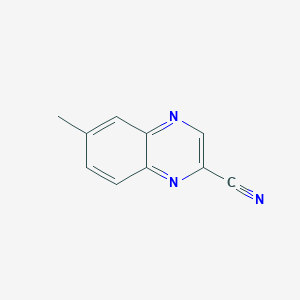
6-Methylquinoxaline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is an important chemical compound that has been widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 6-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
6-Methylquinoxaline-2-carbonitrile has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of anticancer drugs. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been found to have anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methylquinoxaline-2-carbonitrile in lab experiments is its wide range of potential applications, including its antitumor, antibacterial, antifungal, and antiviral activities. It is also relatively easy to synthesize and can be obtained in high yields under optimized reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. In addition, its potential toxicity and side effects on cells and organisms need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are many future directions for research on 6-Methylquinoxaline-2-carbonitrile. One direction is to further explore its mechanism of action and identify its molecular targets in cells. This may lead to the development of more specific and effective drugs based on its structure and activity. Another direction is to investigate its potential applications in other fields, such as materials science and environmental science. For example, it may be used as a precursor for the synthesis of new materials with unique properties, or as a probe for the detection of environmental pollutants. Overall, 6-Methylquinoxaline-2-carbonitrile is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 6-Methylquinoxaline-2-carbonitrile can be achieved through various methods, including the reaction of 2-cyanophenylboronic acid with 2,3-dibromopyrazine in the presence of a palladium catalyst, or the reaction of 2-cyanophenylboronic acid with 2,3-dichloropyrazine in the presence of a copper catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
6-Methylquinoxaline-2-carbonitrile has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
14334-16-8 |
|---|---|
Produktname |
6-Methylquinoxaline-2-carbonitrile |
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
6-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3 |
InChI-Schlüssel |
MBTGMWUJJCKYKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C#N |
Kanonische SMILES |
CC1=CC2=NC=C(N=C2C=C1)C#N |
Synonyme |
2-Quinoxalinecarbonitrile, 6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




